molecular formula C15H20BrN3O2 B268149 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

カタログ番号 B268149
分子量: 354.24 g/mol
InChIキー: ZLUHIVCXLKLUDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIM is a selective dopamine D3 receptor antagonist and has been shown to have anti-addictive effects in preclinical studies.

作用機序

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism underlying its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway in the brain, and its blockade by N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may reduce the reinforcing effects of drugs of abuse. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to modulate glutamatergic and GABAergic neurotransmission, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior and drug self-administration in preclinical studies, indicating its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to modulate neurotransmitter systems involved in reward, learning, and memory, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

実験室実験の利点と制限

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for targeted manipulation of this receptor in animal models. However, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has limited solubility in aqueous solutions, which may pose challenges for its use in certain experiments. In addition, the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on humans have not been extensively studied, and its safety and efficacy as a therapeutic agent have not been established.

将来の方向性

Future research on N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could focus on its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Studies could also investigate the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on other neurotransmitter systems and brain regions involved in reward, learning, and memory. In addition, the development of more soluble forms of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could facilitate its use in lab experiments and clinical trials.

合成法

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent. The product is then purified by column chromatography to obtain the final compound.

科学的研究の応用

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied for its potential therapeutic applications in drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior in rats and monkeys, suggesting its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

特性

製品名

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

分子式

C15H20BrN3O2

分子量

354.24 g/mol

IUPAC名

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20BrN3O2/c1-20-14-9-12(8-13(16)15(14)21-2)10-17-4-3-6-19-7-5-18-11-19/h5,7-9,11,17H,3-4,6,10H2,1-2H3

InChIキー

ZLUHIVCXLKLUDH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

正規SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。